molecular formula C16H22N2O3 B5131618 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol

3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5131618
M. Wt: 290.36 g/mol
InChI Key: CPWAIUPSRKXJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EIMDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMDP is a pyrazoline derivative that possesses several biological activities, including anti-inflammatory, analgesic, and antioxidant properties.

Mechanism of Action

The exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to possess several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to possess antioxidant activity, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool. It is relatively easy to synthesize and has been reported to possess several biological activities. However, there are also limitations to using 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. For example, the exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications.

Synthesis Methods

The synthesis of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then reacted with hydrazine hydrate and isobutyryl chloride to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. This method has been reported to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in good yields and high purity.

Scientific Research Applications

3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and antioxidant properties. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-13-10-16(20,18(17-13)15(19)11(2)3)12-7-6-8-14(9-12)21-4/h6-9,11,20H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWAIUPSRKXJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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